molecular formula C7H10N2O2 B1641873 2-Cyanoethyl 3-aminocrotonate CAS No. 43107-08-0

2-Cyanoethyl 3-aminocrotonate

Cat. No.: B1641873
CAS No.: 43107-08-0
M. Wt: 154.17 g/mol
InChI Key: QTKRICXKOUIGOK-WAYWQWQTSA-N
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Description

2-Cyanoethyl 3-aminocrotonate is an organic compound with the molecular formula C7H10N2O2. It is an intermediate in the synthesis of various pharmaceutical compounds, including 3-O-Desethyl-5-O-desmethyl Amlodipine, which is a dihydropyridine calcium channel blocker. This compound is known for its role in organic synthesis and medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions: 2-Cyanoethyl 3-aminocrotonate can be synthesized through the reaction of 3-aminocrotonic acid with 2-cyanoethanol under acidic conditions. The reaction typically involves the esterification of the carboxylic acid group with the hydroxyl group of 2-cyanoethanol, forming the desired ester compound.

Industrial Production Methods: In industrial settings, the production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes controlling the temperature, pH, and reaction time to maximize the efficiency of the esterification process. The use of catalysts and solvents may also be employed to enhance the reaction rate and selectivity.

Chemical Reactions Analysis

Types of Reactions: 2-Cyanoethyl 3-aminocrotonate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

    Reduction: Reduction reactions can convert the nitrile group to primary amines.

    Substitution: The amino group can participate in nucleophilic substitution reactions, forming new carbon-nitrogen bonds.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

    Substitution: Nucleophiles like alkyl halides and acyl chlorides are employed in substitution reactions.

Major Products:

    Oxidation: Formation of oxo derivatives.

    Reduction: Formation of primary amines.

    Substitution: Formation of substituted amines and other derivatives.

Scientific Research Applications

2-Cyanoethyl 3-aminocrotonate has diverse applications in scientific research, including:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.

    Biology: Investigated for its potential biological activities and interactions with biomolecules.

    Medicine: Utilized in the development of drugs, particularly those targeting calcium channels.

    Industry: Employed in the production of fine chemicals and as a building block in organic synthesis.

Mechanism of Action

The mechanism of action of 2-Cyanoethyl 3-aminocrotonate involves its interaction with specific molecular targets and pathways. In the context of its use as an intermediate in drug synthesis, the compound’s functional groups, such as the amino and nitrile groups, play crucial roles in forming active pharmaceutical ingredients. These functional groups can undergo various chemical transformations, leading to the formation of bioactive compounds that interact with biological targets, such as calcium channels.

Comparison with Similar Compounds

    Ethyl 3-aminocrotonate: Similar in structure but lacks the cyanoethyl group.

    Methyl 3-aminocrotonate: Another ester derivative with a methyl group instead of a cyanoethyl group.

    3-Aminocrotonic acid: The parent compound without esterification.

Uniqueness: 2-Cyanoethyl 3-aminocrotonate is unique due to the presence of the cyanoethyl group, which imparts distinct chemical properties and reactivity. This group enhances the compound’s ability to participate in various chemical reactions, making it a valuable intermediate in organic synthesis and pharmaceutical development .

Properties

IUPAC Name

2-cyanoethyl (Z)-3-aminobut-2-enoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H10N2O2/c1-6(9)5-7(10)11-4-2-3-8/h5H,2,4,9H2,1H3/b6-5-
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QTKRICXKOUIGOK-WAYWQWQTSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=CC(=O)OCCC#N)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C/C(=C/C(=O)OCCC#N)/N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H10N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

154.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

To 10 mL of methanol was added 20 g (0.13 mole) of 2-cyanoethyl acetoacetate. The solution was cooled in ice and a slow stream of ammonia gas was passed through it for five hours. The reaction flask was stoppered and stored at 0° C. overnight. The resulting solid was collected, washed with a small amount of methanol and dried under high vacuum to give 11.1 g (0.072 mole) of 2-cyanoethyl 3-aminobut-2-enoate, 1H NMR 4.6 (s, 1H), 4.3 (t, 2H), 2.8 (t, 2H), 2.0(t, 3H).
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
20 g
Type
reactant
Reaction Step Two
Quantity
10 mL
Type
solvent
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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